SRT 1720

Catalog No.
S548585
CAS No.
925434-55-5
M.F
C25H23N7OS
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SRT 1720

CAS Number

925434-55-5

Product Name

SRT 1720

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide

Molecular Formula

C25H23N7OS

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H23N7OS/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2,(H,29,33)

InChI Key

IASPBORHOMBZMY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(3-(piperazin-1-ylmethyl)imidazo(2,1-b)thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, PMITPQ-carboxamide

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5

The exact mass of the compound N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide is 469.16848 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SRT1720 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a key enzyme involved in metabolic regulation, stress resistance, and aging.[1][2] As a member of the sirtuin-activating compound (STAC) class, it is structurally distinct from natural polyphenols like resveratrol.[3][4] It functions by binding to an allosteric site on the SIRT1-substrate complex, which lowers the Michaelis constant (Km) for the acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency.[1][5][6] This mechanism makes it a valuable tool for investigating SIRT1-specific pathways in models of metabolic disease, such as type 2 diabetes, and age-related pathologies.[7][8]

Substituting SRT1720 with the natural activator resveratrol is often unfeasible due to resveratrol's significantly lower potency, poor bioavailability, and pleiotropic effects, which include antioxidant and anti-inflammatory activities independent of SIRT1.[9][10][11] This lack of specificity can confound experimental results, making it difficult to attribute observed effects solely to SIRT1 activation. Furthermore, the activation mechanism of SRT1720 and related compounds is highly dependent on the specific peptide substrate used in an assay, a critical factor for experimental design that is not shared by all activators.[3][12] Even close synthetic analogs like SRT2104 exhibit different pharmacokinetic profiles and may have distinct off-target effects, making them non-interchangeable for studies requiring precise and reproducible SIRT1 modulation.[8][13]

Superior In Vitro Potency Compared to Resveratrol

SRT1720 demonstrates significantly higher potency in activating SIRT1 compared to the natural product resveratrol. In a fluorogenic peptide assay, SRT1720 exhibited an EC1.5 (concentration required to increase enzyme activity by 50%) of 0.32 µM, while resveratrol required a concentration of 31.6 µM to achieve the same level of activation.[3][14] This indicates that SRT1720 is approximately 100 times more potent than resveratrol in this specific assay context.

Evidence DimensionSIRT1 Activation Potency (EC1.5)
Target Compound Data0.32 µM
Comparator Or BaselineResveratrol: 31.6 µM
Quantified Difference~99x greater potency
ConditionsIn vitro fluorogenic peptide deacetylation assay using TAMRA-p53 peptide substrate.

Higher potency allows for the use of lower concentrations in vitro, reducing the risk of off-target effects and increasing the likelihood of observing SIRT1-specific outcomes.

High Selectivity for SIRT1 Over Other Sirtuin Isoforms

SRT1720 shows marked selectivity for SIRT1 over its closest homologs, SIRT2 and SIRT3. In cell-free assays, SRT1720 activated SIRT1 with an EC1.5 of 0.16 µM, whereas its potency for SIRT2 was over 230-fold lower (EC1.5 = 37 µM).[5][6][15] Its activity against SIRT3 was even weaker, with an EC1.5 greater than 300 µM.[5][6][15] This high degree of isoform selectivity is critical for attributing biological effects directly to SIRT1 modulation.

Evidence DimensionSirtuin Activation Potency (EC1.5)
Target Compound DataSIRT1: 0.16 µM
Comparator Or BaselineSIRT2: 37 µM; SIRT3: >300 µM
Quantified Difference>230-fold selectivity for SIRT1 vs. SIRT2; >1875-fold vs. SIRT3
ConditionsCell-free enzymatic assays.

High selectivity minimizes confounding data from the activation of other sirtuin pathways, leading to more precise and reproducible research outcomes.

Demonstrated Oral Bioavailability and In Vivo Efficacy at Lower Doses than Resveratrol Analogs

SRT1720 exhibits a suitable pharmacokinetic profile for in vivo studies, with an oral bioavailability of 50% in mice and 25% in rats.[7] In diet-induced obesity mouse models, a 100 mg/kg oral dose of SRT1720 was sufficient to improve glucose tolerance and insulin sensitivity.[7] This contrasts with a reformulated version of resveratrol (SRT501), which required doses of 500 to 1,000 mg/kg to achieve similar metabolic benefits in comparable studies.[7] The ability to achieve therapeutic effects at a 5- to 10-fold lower dose simplifies animal studies and reduces potential compound burden.

Evidence DimensionEffective Oral Dose in Obese Mice
Target Compound Data100 mg/kg (SRT1720)
Comparator Or Baseline500 - 1,000 mg/kg (SRT501, a resveratrol formulation)
Quantified Difference5- to 10-fold lower effective dose
ConditionsOnce daily oral gavage in diet-induced or genetically obese mouse models of type 2 diabetes.

Better bioavailability and in vivo potency mean that lower, more practical doses can be used in animal research, improving the feasibility and cost-effectiveness of long-term studies.

Substrate-Dependent Activation Mechanism: A Critical Factor for Assay Design

The activation of SIRT1 by SRT1720 is critically dependent on the nature of the peptide substrate. Studies have shown that SRT1720 and related compounds robustly activate SIRT1 when using substrates containing a covalently attached fluorophore, such as a TAMRA-labeled p53 peptide.[3][12] However, this activation is not observed or is significantly diminished when using native peptide sequences or full-length protein substrates that lack such modifications.[3][12] This indicates that SRT1720 may act by interacting with the fluorophore-substrate-enzyme complex rather than the enzyme alone.

Evidence DimensionSIRT1 Activation
Target Compound DataStrong activation
Comparator Or BaselineNo or weak activation
Quantified DifferenceQualitative difference (activation vs. no activation)
ConditionsComparison between assays using fluorophore-labeled peptide substrates versus native (unlabeled) peptide or full-length protein substrates.

This provides a clear directive for procurement: if your experimental design relies on a validated, fluorophore-based SIRT1 assay, SRT1720 is a proven activator; if using a native substrate, its efficacy may be limited, and an alternative should be considered.

Isolating SIRT1-Specific Effects in Cellular Models of Metabolic Disease

When the research goal is to confirm that an observed metabolic effect (e.g., changes in glucose uptake or gene expression) is mediated specifically by SIRT1, SRT1720 is a more precise tool than broad-spectrum activators like resveratrol.[9] Its high potency and >230-fold selectivity against SIRT2/3 minimize the risk that results are confounded by off-target sirtuin activation or other pleiotropic effects.[5][6]

In Vivo Efficacy Studies in Rodent Models of Obesity and Type 2 Diabetes

For long-term animal studies investigating the therapeutic potential of SIRT1 activation, SRT1720's favorable oral bioavailability (50% in mice) and demonstrated efficacy at doses 5-10 times lower than resveratrol formulations make it a more practical and cost-effective choice.[7] It has been shown to improve insulin sensitivity, lower plasma glucose, and increase mitochondrial capacity in diet-induced obese mice.[7]

High-Throughput Screening and Assay Development Using Validated Fluorogenic Substrates

SRT1720 is the compound of choice for use as a positive control or reference compound in biochemical assays that utilize established, commercially available fluorophore-labeled peptide substrates.[3] Its well-characterized, potent activation in these specific assay systems provides a reliable benchmark for screening new potential SIRT1 modulators.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.16847956 Da

Monoisotopic Mass

469.16847956 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DX3FHY76FZ

Other CAS

925434-55-5

Wikipedia

SRT-1720

Dates

Last modified: 08-15-2023
1: Gueguen C, Palmier B, Plotkine M, Marchand-Leroux C, Bessson VC. Neurological and Histological Consequences Induced by In Vivo Cerebral Oxidative Stress: Evidence for Beneficial Effects of SRT1720, a Sirtuin 1 Activator, and Sirtuin 1-Mediated Neuroprotective Effects of Poly(ADP-ribose) Polymerase Inhibition. PLoS One. 2014 Feb 21;9(2):e87367. doi: 10.1371/journal.pone.0087367. eCollection 2014. PubMed PMID: 24586272; PubMed Central PMCID: PMC3931616.
2: Mitchell SJ, Martin-Montalvo A, Mercken EM, Palacios HH, Ward TM, Abulwerdi G, Minor RK, Vlasuk GP, Ellis JL, Sinclair DA, Dawson J, Allison DB, Zhang Y, Becker KG, Bernier M, de Cabo R. The SIRT1 Activator SRT1720 Extends Lifespan and Improves Health of Mice Fed a Standard Diet. Cell Rep. 2014 Feb 25. pii: S2211-1247(14)00065-5. doi: 10.1016/j.celrep.2014.01.031. [Epub ahead of print] PubMed PMID: 24582957.
3: Nguyen GT, Schaefer S, Gertz M, Weyand M, Steegborn C. Structures of human sirtuin 3 complexes with ADP-ribose and with carba-NAD+ and SRT1720: binding details and inhibition mechanism. Acta Crystallogr D Biol Crystallogr. 2013 Aug;69(Pt 8):1423-32. doi: 10.1107/S0907444913015448. Epub 2013 Jul 17. PubMed PMID: 23897466.
4: Matsuya Y, Kobayashi Y, Uchida S, Itoh Y, Sawada H, Suzuki T, Miyata N, Sugimoto K, Toyooka N. Search for a novel SIRT1 activator: structural modification of SRT1720 and biological evaluation. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4907-10. doi: 10.1016/j.bmcl.2013.06.070. Epub 2013 Jul 3. PubMed PMID: 23876989.
5: Ichikawa T, Hayashi R, Suzuki K, Imanishi S, Kambara K, Okazawa S, Inomata M, Yamada T, Yamazaki Y, Koshimizu Y, Miwa T, Matsui S, Usui I, Urakaze M, Matsuya Y, Sasahara M, Tobe K. Sirtuin 1 activator SRT1720 suppresses inflammation in an ovalbumin-induced mouse model of asthma. Respirology. 2013 Feb;18(2):332-9. doi: 10.1111/j.1440-1843.2012.02284.x. PubMed PMID: 23062010.
6: Suzuki K, Hayashi R, Ichikawa T, Imanishi S, Yamada T, Inomata M, Miwa T, Matsui S, Usui I, Urakaze M, Matsuya Y, Ogawa H, Sakurai H, Saiki I, Tobe K. SRT1720, a SIRT1 activator, promotes tumor cell migration, and lung metastasis of breast cancer in mice. Oncol Rep. 2012 Jun;27(6):1726-32. doi: 10.3892/or.2012.1750. Epub 2012 Mar 27. PubMed PMID: 22470132.
7: Minor RK, Baur JA, Gomes AP, Ward TM, Csiszar A, Mercken EM, Abdelmohsen K, Shin YK, Canto C, Scheibye-Knudsen M, Krawczyk M, Irusta PM, Martín-Montalvo A, Hubbard BP, Zhang Y, Lehrmann E, White AA, Price NL, Swindell WR, Pearson KJ, Becker KG, Bohr VA, Gorospe M, Egan JM, Talan MI, Auwerx J, Westphal CH, Ellis JL, Ungvari Z, Vlasuk GP, Elliott PJ, Sinclair DA, de Cabo R. SRT1720 improves survival and healthspan of obese mice. Sci Rep. 2011;1:70. doi: 10.1038/srep00070. Epub 2011 Aug 18. Erratum in: Sci Rep. 2013;3():1131. PubMed PMID: 22355589; PubMed Central PMCID: PMC3216557.
8: Chauhan D, Bandi M, Singh AV, Ray A, Raje N, Richardson P, Anderson KC. Preclinical evaluation of a novel SIRT1 modulator SRT1720 in multiple myeloma cells. Br J Haematol. 2011 Dec;155(5):588-98. doi: 10.1111/j.1365-2141.2011.08888.x. Epub 2011 Sep 26. PubMed PMID: 21950728.
9: Huber JL, McBurney MW, Distefano PS, McDonagh T. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183. Future Med Chem. 2010 Dec;2(12):1751-9. doi: 10.4155/fmc.10.257. PubMed PMID: 21428798.
10: Zarse K, Schmeisser S, Birringer M, Falk E, Schmoll D, Ristow M. Differential effects of resveratrol and SRT1720 on lifespan of adult Caenorhabditis elegans. Horm Metab Res. 2010 Nov;42(12):837-9. doi: 10.1055/s-0030-1265225. Epub 2010 Oct 5. PubMed PMID: 20925017.
11: Funk JA, Odejinmi S, Schnellmann RG. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells. J Pharmacol Exp Ther. 2010 May;333(2):593-601. doi: 10.1124/jpet.109.161992. Epub 2010 Jan 26. PubMed PMID: 20103585; PubMed Central PMCID: PMC2872958.
12: Pacholec M, Bleasdale JE, Chrunyk B, Cunningham D, Flynn D, Garofalo RS, Griffith D, Griffor M, Loulakis P, Pabst B, Qiu X, Stockman B, Thanabal V, Varghese A, Ward J, Withka J, Ahn K. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. J Biol Chem. 2010 Mar 12;285(11):8340-51. doi: 10.1074/jbc.M109.088682. Epub 2010 Jan 8. PubMed PMID: 20061378; PubMed Central PMCID: PMC2832984.
13: Yamazaki Y, Usui I, Kanatani Y, Matsuya Y, Tsuneyama K, Fujisaka S, Bukhari A, Suzuki H, Senda S, Imanishi S, Hirata K, Ishiki M, Hayashi R, Urakaze M, Nemoto H, Kobayashi M, Tobe K. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice. Am J Physiol Endocrinol Metab. 2009 Nov;297(5):E1179-86. doi: 10.1152/ajpendo.90997.2008. Epub 2009 Sep 1. PubMed PMID: 19724016.

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